

Application Notes and Protocols for AZD5582 in Combination with Antiretroviral Therapy

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Compound of Interest

Compound Name: AZD5582

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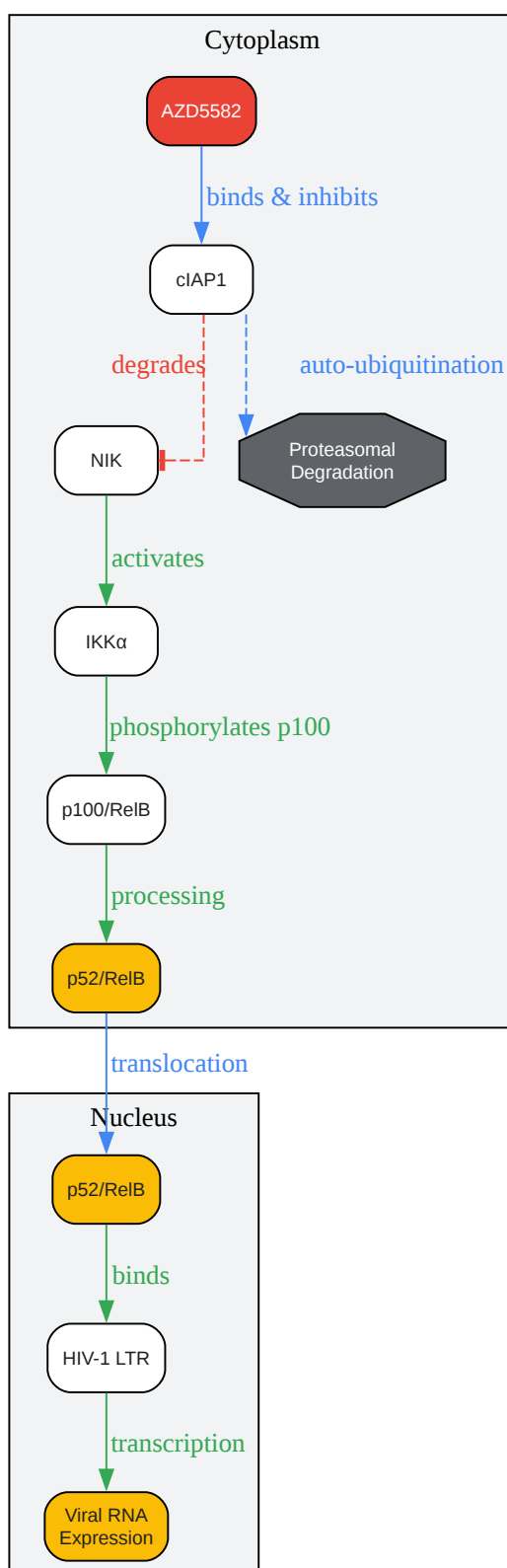
Introduction

AZD5582 is a potent, second-generation, bivalent SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] In the context of HIV-1 infection, **AZD5582** has emerged as a promising latency-reversing agent (LRA) with the potential to be a key component of "shock and kill" strategies aimed at eradicating the latent viral reservoir.[3][4] This reservoir, primarily consisting of latently infected resting CD4+ T cells, persists despite effective antiretroviral therapy (ART) and is the main barrier to a cure.[1][5]

AZD5582 selectively activates the non-canonical NF- κ B signaling pathway, which plays a crucial role in HIV-1 transcription.[4][6] This targeted mechanism of action is distinct from many other LRAs that broadly activate T-cells, potentially leading to fewer off-target effects.[5] Preclinical studies in humanized mice and non-human primate models have demonstrated that **AZD5582** can induce systemic HIV and SIV RNA expression in the blood and various tissues of ART-suppressed animals.[5][6] This document provides detailed application notes and protocols for the use of **AZD5582** in combination with ART for HIV latency reversal research.

Mechanism of Action: Non-Canonical NF- κ B Pathway Activation

AZD5582 induces the degradation of cellular Inhibitor of Apoptosis Protein 1 (cIAP1).[7][8] In its basal state, cIAP1, in complex with TRAF2 and TRAF3, targets the NF- κ B Inducing Kinase (NIK) for proteasomal degradation, keeping the non-canonical NF- κ B pathway inactive.[9][10] By binding to cIAP1, **AZD5582** triggers its auto-ubiquitination and subsequent degradation.[9][10] This leads to the accumulation of NIK, which then phosphorylates and activates IKK α . [9][10] Activated IKK α phosphorylates the p100 subunit of the NF- κ B2 complex, leading to its processing into the active p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus and binds to NF- κ B motifs within the HIV-1 Long Terminal Repeat (LTR), driving viral gene expression and reversing latency.[4][7][10]



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Caption: **AZD5582** signaling pathway for HIV latency reversal.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on **AZD5582**.

Table 1: In Vivo Latency Reversal in ART-Suppressed Humanized Mice

Parameter	Vehicle Control	AZD5582 (3 mg/kg)	Fold Change	Reference
Plasma HIV RNA (>60 copies/mL)	0/10 mice	6/10 mice	-	[11]
Cell-associated HIV RNA (Bone Marrow)	Undetectable	Up to 24-fold higher	>24	[11]
Cell-associated HIV RNA (Spleen)	Undetectable	Up to 24-fold higher	>24	[11]
Cell-associated HIV RNA (Lymph Node)	Undetectable	Up to 24-fold higher	>24	[11]
Cell-associated HIV RNA (Liver)	Undetectable	Up to 24-fold higher	>24	[11]
Cell-associated HIV RNA (Lung)	Undetectable	Up to 24-fold higher	>24	[11]

Table 2: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Rhesus Macaques

Treatment Group	On-ART Viremia (>60 copies/mL)	Peak On-ART Viremia (copies/mL)	Reference
AZD5582 (10 doses)	5/9 animals (56%)	Up to 1,390	[5][11]
AZD5582 + CD8 α depletion	6/6 animals (100%)	-	[12]
AZD5582 + N-803	Enhanced latency reversal	-	[3][13]
AZD5582 + SIV-specific RhmAbs	Reduction in SIV-DNA in lymph nodes	-	[1][13]

Table 3: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Infant Rhesus Macaques

Parameter	AZD5582 (0.1 mg/kg, 10 doses)	Note	Reference
On-ART Viremia (>60 copies/mL)	5/8 infants (63%)	Reduced frequency compared to adults	[14][15]
Peak On-ART Viremia (copies/mL)	771	Lower Cmax in infants vs. adults	[14][15]

Experimental Protocols

Protocol 1: Ex Vivo Latency Reversal in Resting CD4+ T Cells from ART-Suppressed Individuals

This protocol describes the treatment of resting CD4+ T cells isolated from HIV-infected, ART-suppressed individuals to assess the latency-reversing activity of **AZD5582**.

Materials:

- Ficoll-Paque PLUS
- Human CD4+ T Cell Enrichment Kit (negative selection)

- RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
- **AZD5582** (stock solution in DMSO)
- Control (DMSO vehicle)
- RNA extraction kit
- qRT-PCR reagents for HIV-1 gag RNA

Procedure:

- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of ART-suppressed HIV-infected donors using Ficoll-Paque density gradient centrifugation.
- Enrich for resting CD4+ T cells using a negative selection magnetic cell sorting kit. Purity should be assessed by flow cytometry.
- Culture the purified resting CD4+ T cells in RPMI 1640 complete medium.
- Treat the cells with **AZD5582** at a final concentration range of 0.1 nM to 100 nM. Include a DMSO vehicle control.^[7]
- Incubate the cells for 24 to 48 hours at 37°C, 5% CO₂.
- After incubation, harvest the cells and extract total RNA using a suitable kit.
- Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of cell-associated HIV-1 gag RNA. Normalize results to a housekeeping gene (e.g., GAPDH or ACTB).
- Analyze the fold increase in HIV-1 RNA in **AZD5582**-treated cells compared to the vehicle control.

Protocol 2: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Rhesus Macaques

This protocol outlines a typical in vivo study to evaluate the efficacy of **AZD5582** in an SIV-infected, ART-suppressed rhesus macaque model.

Animal Model and ART:

- Infect adult rhesus macaques with SIVmac239 or SIVmac251.
- Initiate daily combination ART (e.g., tenofovir, emtricitabine, dolutegravir) at a timepoint post-infection that allows for the establishment of a latent reservoir (e.g., 8 weeks post-infection).
[\[12\]](#)
- Maintain animals on ART for an extended period (e.g., >1 year) to ensure stable viral suppression (plasma SIV RNA < 60 copies/mL).[\[14\]](#)

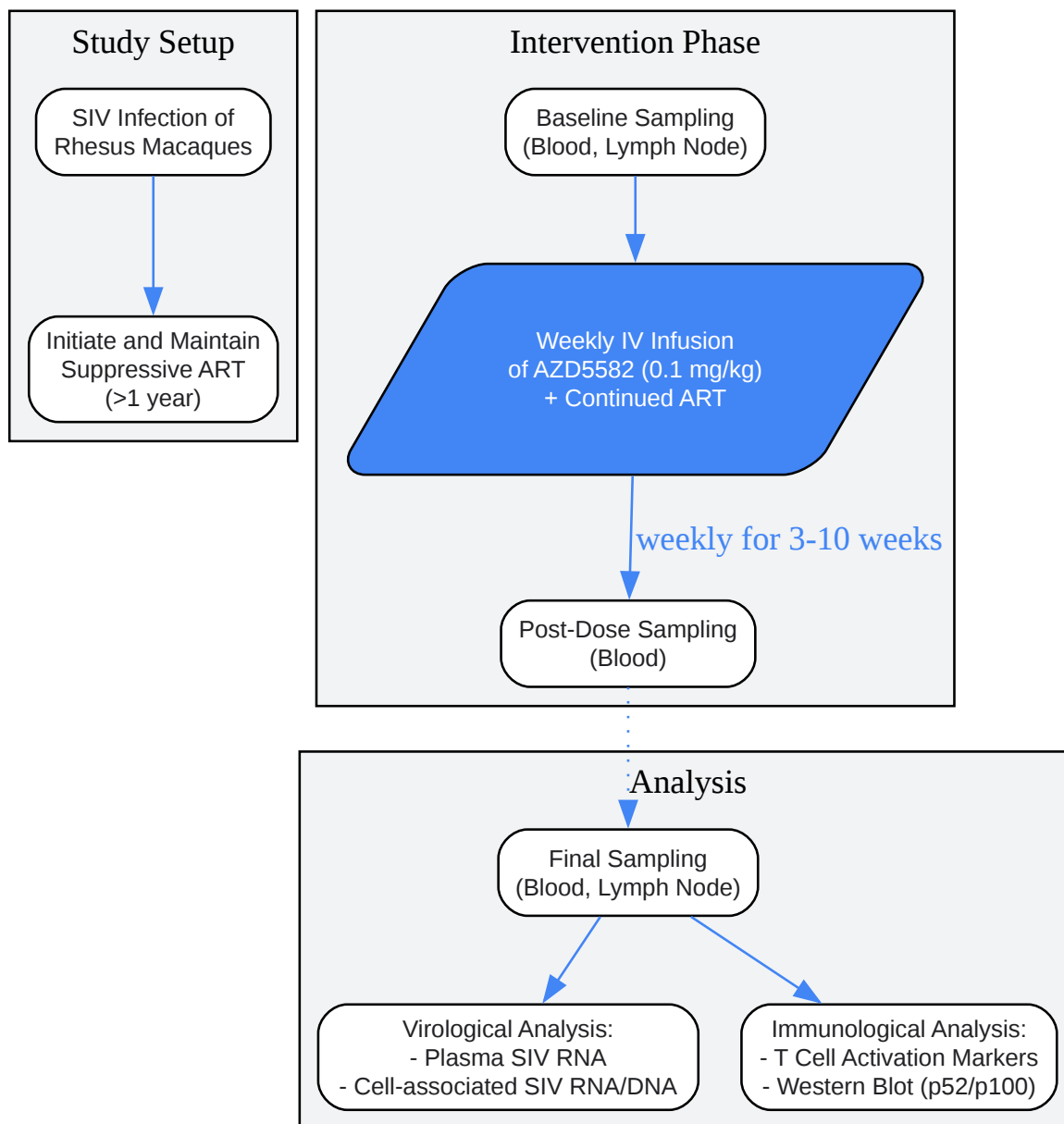
AZD5582 Administration:

- Prepare **AZD5582** for intravenous (IV) infusion.
- Administer **AZD5582** weekly via IV infusion at a dose of 0.1 mg/kg.[\[14\]](#) This can be done for a course of 3 to 10 weeks.[\[11\]](#)
- Continue daily ART throughout the **AZD5582** treatment period.

Monitoring and Sample Collection:

- Collect peripheral blood at baseline and at multiple time points post-**AZD5582** infusion (e.g., 48-96 hours post-dose).[\[5\]](#)
- Perform lymph node biopsies at baseline and at the end of the treatment course.
- Monitor plasma SIV RNA levels using a quantitative RT-PCR assay with a limit of detection of <60 copies/mL.
- Isolate CD4+ T cells from blood and lymph node samples to measure cell-associated SIV RNA and DNA.
- Perform flow cytometry on PBMCs to assess for T cell activation markers (e.g., CD69, HLA-DR, Ki67).

- Monitor animals for any clinical adverse events.



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Caption: In vivo experimental workflow for **AZD5582** studies.

Concluding Remarks

AZD5582 is a potent latency-reversing agent that specifically targets the non-canonical NF- κ B pathway. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies evaluating **AZD5582** in combination with ART. While **AZD5582** alone can induce viral expression, studies suggest that for a significant reduction in the viral reservoir, it will likely need to be combined with strategies that enhance the clearance of reactivated cells, such as therapeutic vaccines or broadly neutralizing antibodies.[1][13] Further research is warranted to optimize dosing strategies and combination therapies to advance this promising approach toward an HIV cure.

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